N-Acetylhomopiperazine
Overview
Description
N-Acetylhomopiperazine is a clear colorless to light yellow liquid . It’s a piperazine derivative with the chemical formula C7H14N2O.
Synthesis Analysis
N-Acetylhomopiperazine can be synthesized from Homopiperazine and Acetic anhydride . The synthesis involves 1 synthesis method and yields about 56% of the product .
Molecular Structure Analysis
The molecular formula of N-Acetylhomopiperazine is C7H14N2O . It contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond, 1 seven-membered ring, 1 tertiary amide (aliphatic), and 1 secondary amine (aliphatic) .
Physical And Chemical Properties Analysis
N-Acetylhomopiperazine has a molecular weight of 142.20 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 274.5±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 39.2±0.3 cm3, a polar surface area of 32 Å2, and a molar volume of 142.5±3.0 cm3 .
Scientific Research Applications
Synthesis of Other Compounds
N-Acetylhomopiperazine can serve as a building block in the synthesis of other complex molecules. Its structure, which includes a piperazine ring, is a common feature in many pharmaceuticals and biologically active compounds .
Pharmaceuticals
Piperazine derivatives, such as N-Acetylhomopiperazine, are found in a variety of pharmaceuticals. They can exhibit a wide range of biological activities, including antifungal, antibacterial, and antiprotozoal effects .
Materials Science
N-containing heterocyclic compounds, like N-Acetylhomopiperazine, can be used in the development of new materials. These could include polymers, resins, or other types of industrial chemicals .
Chemical Research
N-Acetylhomopiperazine can be used in chemical research as a reagent or a substrate for various chemical reactions .
Fine Chemicals
N-Acetylhomopiperazine can be used in the production of fine chemicals, which are pure, single chemical substances that are commercially produced with chemical reactions for highly specialized applications .
Safety And Hazards
properties
IUPAC Name |
1-(1,4-diazepan-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(10)9-5-2-3-8-4-6-9/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJPZMYNUBAUGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400480 | |
Record name | N-Acetylhomopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylhomopiperazine | |
CAS RN |
61903-11-5 | |
Record name | N-Acetylhomopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Acetylhomopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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